molecular formula C14H14FN3O B5432277 N-(4,6-dimethyl-2-pyridinyl)-N'-(2-fluorophenyl)urea

N-(4,6-dimethyl-2-pyridinyl)-N'-(2-fluorophenyl)urea

Cat. No. B5432277
M. Wt: 259.28 g/mol
InChI Key: IYRZGUMDWLNZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyridinyl)-N'-(2-fluorophenyl)urea, also known as DMPFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPFU belongs to the class of urea-based compounds and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE leads to an increase in cAMP levels, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyridinyl)-N'-(2-fluorophenyl)urea has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods. This compound is also soluble in various solvents, which makes it easy to use in different experimental setups. One limitation is that this compound is a relatively new compound, and its effects on various biological systems are not fully understood. Another limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-N'-(2-fluorophenyl)urea. One direction is to study its effects on various biological systems and elucidate its mechanism of action. Another direction is to study its potential therapeutic applications in various diseases. This compound has shown promising results in cancer, diabetes, and inflammation, and further studies are needed to determine its efficacy and safety in humans. Additionally, the development of new derivatives of this compound can lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of new treatments for various diseases.

Synthesis Methods

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-fluorophenyl)urea involves the reaction of 4,6-dimethyl-2-pyridinamine and 2-fluorobenzoylisocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory effects.

properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRZGUMDWLNZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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